tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
CAS No.: 1934483-16-5
Cat. No.: VC11493130
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934483-16-5 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-11(8-13)4-5-11/h13H,4-8H2,1-3H3,(H,12,14) |
| Standard InChI Key | ONDZGGHOZJMCDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC1(CC1)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a cyclopropane ring with a hydroxymethyl group () and a Boc-protected ethylamine moiety. The cyclopropane ring introduces significant steric strain, while the hydroxymethyl group enhances polarity and hydrogen-bonding potential . The Boc group serves as a temporary protective group for amines, enabling selective reactivity in multi-step syntheses .
Physicochemical Characteristics
Key properties include:
The elevated boiling point and density reflect the compound’s polar functional groups and rigid cyclopropane core. The basicity (pKa ~12.9) aligns with secondary amines, though the Boc group reduces nucleophilicity.
Synthesis and Manufacturing
Optimization and Yields
Ambeed reports a 92% yield for a similar carbamate synthesis under optimized conditions:
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Temperature: to
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Catalyst: Molecular sieves for moisture control .
Such conditions minimize side reactions like premature Boc deprotection or cyclopropane ring opening .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s structure suggests utility as a building block for:
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Anticonvulsants: Analogous Boc-protected carbamates are intermediates in lacosamide synthesis, a medication for epilepsy .
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Protease Inhibitors: Cyclopropane rings mimic peptide bonds, enabling inhibition of enzymes like HIV protease.
Bioconjugation and Prodrug Design
The hydroxymethyl group permits conjugation to polymers or targeting moieties, while the Boc group allows controlled amine release in prodrugs .
Research Findings and Comparative Analysis
Comparison with Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| tert-Butyl N-benzylcarbamate | Lacks cyclopropane; lower steric strain | Peptide synthesis |
| [1-(Boc-amino)ethyl]cyclopropane | No hydroxymethyl group | Polymer crosslinking |
The hydroxymethyl group in tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate enhances solubility and bioactivity compared to non-hydroxylated analogues.
Future Perspectives
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Drug Discovery: Exploration as a scaffold for CNS-targeted therapies due to blood-brain barrier permeability predicted by its logP (~1.8).
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Material Science: Cyclopropane’s rigidity could enhance polymer thermal stability.
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Synthetic Methodology: Development of enantioselective routes to access R- and S-configurations .
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